

Application Notes and Protocols: Methoxy Bromination of Olefins with Diacetoxyiodobenzene

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Compound of Interest

Compound Name: *Diacetoxyiodobenzene*

Cat. No.: *B1259982*

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Introduction

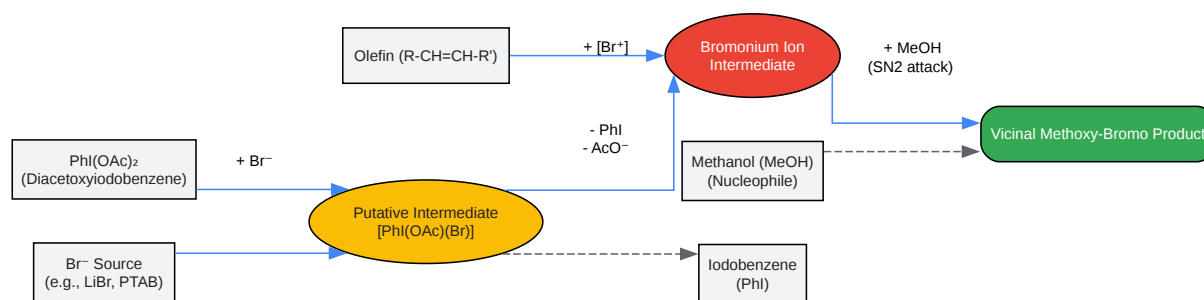
The transformation of olefins into vicinal alkoxy-bromides is a fundamental and highly valuable reaction in organic synthesis. These products serve as versatile intermediates in the synthesis of a wide array of molecules, including marine natural products, pharmaceuticals, and agrochemicals. Traditional methods often involve the use of hazardous molecular bromine. This document outlines a safer and more efficient protocol for the methoxy bromination of olefins utilizing **diacetoxyiodobenzene** ($\text{PhI}(\text{OAc})_2$) as a mild oxidant in conjunction with a stable bromine source. This methodology offers high yields, excellent regioselectivity, and stereoselectivity under mild reaction conditions.

Reaction Principle

The methoxy bromination of olefins using **diacetoxyiodobenzene** proceeds through an in-situ generation of an electrophilic bromine species. The reaction is initiated by a ligand exchange between **diacetoxyiodobenzene** and a bromide source. This is followed by the reductive elimination of iodobenzene, which generates an active brominating agent. This agent then reacts with the olefin to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by methanol, acting as the solvent, opens the three-membered ring in an anti-fashion, leading to the formation of the vicinal methoxy-bromo product. The reaction typically follows

Markovnikov's rule for terminal olefins, with the bromine atom adding to the less substituted carbon.[1]

Reaction Mechanism



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Caption: Proposed mechanism for the methoxy bromination of olefins.

Experimental Protocols

Two primary protocols have been established for this transformation, differing in the choice of the bromide source. Both methods are highly effective and can be selected based on reagent availability and specific substrate requirements.

Protocol 1: Using Phenyltrimethylammonium Tribromide (PTAB)

This protocol employs a stable, solid source of bromine in conjunction with diacetoxyiodobenzene.[1]

Materials:

- Olefin (1.0 mmol)
- Diacetoxyiodobenzene (DIB) (1.1 mmol)

- Phenyltrimethylammonium tribromide (PTAB) (1.1 mmol)
- Methanol (MeOH) (10 mL)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Dichloromethane or other suitable extraction solvent

Procedure:

- To a stirred solution of the olefin (1.0 mmol) in methanol (10 mL) at room temperature, add **diacetoxyiodobenzene** (1.1 mmol) and phenyltrimethylammonium tribromide (1.1 mmol).
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction mixture will typically turn yellow and then fade as the reaction proceeds to completion.
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired vicinal methoxy-bromide.

Protocol 2: Using Lithium Bromide (LiBr)

This protocol offers a cost-effective and readily available alternative for the bromine source.^[2]

Materials:

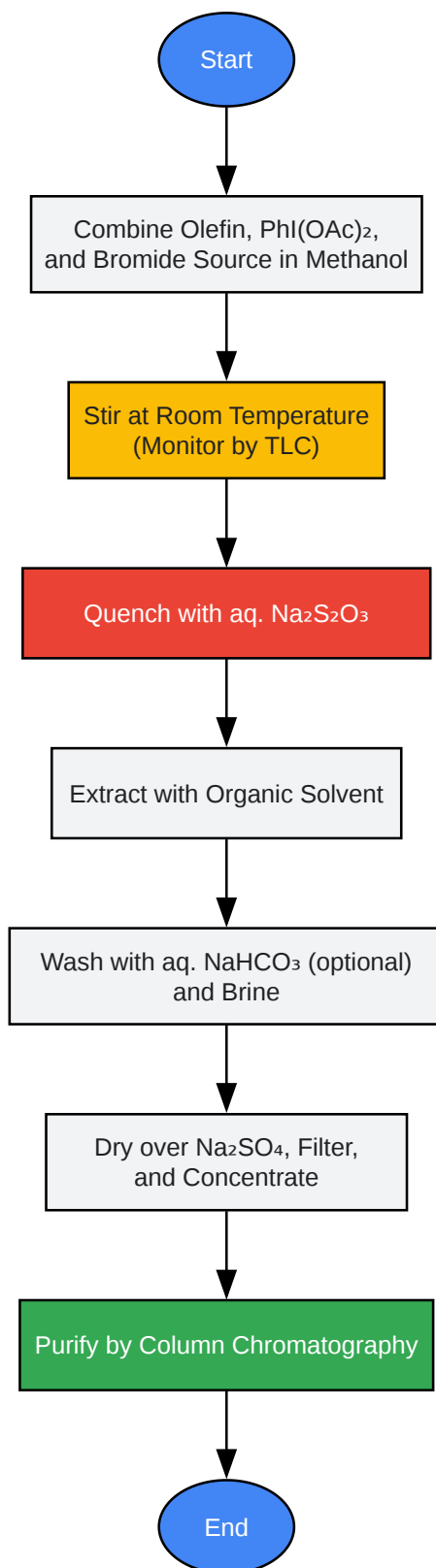
- Olefin (1.0 mmol)
- **Diacetoxiodobenzene** (DIB) (1.1 mmol)
- Lithium Bromide (LiBr) (1.2 mmol)
- Methanol (MeOH) (10 mL)
- Saturated aqueous sodium thiosulfate solution
- Water
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate or other suitable extraction solvent

Procedure:

- In a round-bottom flask, dissolve the olefin (1.0 mmol), **diacetoxiodobenzene** (1.1 mmol), and lithium bromide (1.2 mmol) in methanol (10 mL).
- Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
- After the reaction is complete, add saturated aqueous sodium thiosulfate solution to quench any remaining oxidant.
- Add water to the mixture and extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- The resulting crude product can be purified by column chromatography.

Experimental Workflow



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Caption: General workflow for methoxy bromination of olefins.

Data Presentation: Substrate Scope and Yields

The following tables summarize the reported yields for the methoxy bromination of various olefins using the **diacetoxyiodobenzene** system.

Table 1: Methoxy Bromination using PhI(OAc)₂ and PTAB[1]

Entry	Substrate (Olefin)	Product	Time (min)	Yield (%)
1	Cyclohexene	1-bromo-2-methoxycyclohexane	10	80
2	1-Hexadecene	1-bromo-2-methoxyhexadecane	15	85
3	Styrene	1-bromo-2-methoxy-1-phenylethane	10	90
4	α -Methylstyrene	1-bromo-2-methoxy-1-phenylpropane	15	88
5	Indene	2-bromo-1-methoxyindane	10	82
6	Trans-Stilbene	1-bromo-2-methoxy-1,2-diphenylethane	20	86
7	Acenaphthylene	2-bromo-1-methoxyacenaphthylene	15	84

Reactions were carried out at room temperature.

Table 2: Methoxy Bromination using $\text{PhI}(\text{OAc})_2$ and LiBr [2]

Entry	Substrate (Olefin)	Time (min)	Yield (%)
1	Styrene	30	92
2	4-Methylstyrene	30	90
3	4-Chlorostyrene	30	88
4	1-Octene	30	85
5	Cyclohexene	30	86
6	Indene	30	85
7	Trans-Stilbene	30	89

Reactions were carried out at room temperature.

Concluding Remarks

The methoxy bromination of olefins using **diacetoxyiodobenzene** in combination with either phenyltrimethylammonium tribromide or lithium bromide provides an efficient, regioselective, and stereoselective method for the synthesis of vicinal methoxy-bromides. The protocols are characterized by mild reaction conditions, short reaction times, high yields, and a straightforward work-up procedure, making them highly attractive for applications in academic and industrial research, particularly in the field of drug development.[1][2] The use of a stable, solid bromine source and a mild oxidant enhances the safety and practicality of this transformation compared to traditional methods.

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- 2. A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide | Bentham Science [eurekaselect.com]
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